molecular formula C13H22ClNO B1419083 2-[4-(3-Methylbutoxy)phenyl]ethanamine CAS No. 953905-37-8

2-[4-(3-Methylbutoxy)phenyl]ethanamine

Cat. No.: B1419083
CAS No.: 953905-37-8
M. Wt: 243.77 g/mol
InChI Key: QRTMYRQYOQNTLI-UHFFFAOYSA-N
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Description

“2-[4-(3-Methylbutoxy)phenyl]ethanamine” is a chemical compound with the molecular formula C13H21NO . It is also known as “{2- [4- (3-methylbutoxy)phenyl]ethyl}amine hydrochloride” and has a molecular weight of 243.78 . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H21NO.ClH/c1-11(2)8-10-15-13-5-3-12(4-6-13)7-9-14;/h3-6,11H,7-10,14H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 243.78 .

Scientific Research Applications

Chiral Ligand Synthesis

The compound 2-[4-(3-Methylbutoxy)phenyl]ethanamine has been explored in the synthesis of chiral ligands. Canary et al. (1998) discussed the synthesis of ligands like N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine, which form chiral, pseudo C3-symmetric complexes with ZnII and CuII salts. These complexes have an electrophilic coordination site and exhibit properties like chiroptical activity, hinting at potential applications in asymmetric synthesis and catalysis (Canary et al., 1998).

Catalysis in Chemical Reactions

Research by Ngcobo et al. (2021) has shown the application of related compounds in catalysis. They investigated ligands such as 1-phenyl-N-(1-(pyridin-2-yl)ethylidene)ethanamine and their palladium complexes, which showed moderate catalytic activities in the methoxycarbonylation of styrene. This research suggests the potential use of this compound derivatives in catalytic processes (Ngcobo et al., 2021).

In Vitro Pharmacology

Walczyński et al. (1999) studied derivatives of 2-[2-(phenylamino)thiazol-4-yl]ethanamine and 2-(2-benzhydrylthiazol-4-yl)ethanamine for their in vitro pharmacology as H1 receptor antagonists. Although not directly using this compound, this research demonstrates the potential of related compounds in pharmacological studies, particularly as receptor antagonists (Walczyński et al., 1999).

Transfer Hydrogenation Studies

Kumah et al. (2019) conducted structural, kinetic, and mechanistic studies on transfer hydrogenation of ketones using chiral (pyridyl)imine nickel(ii) complexes. Their research involved compounds like 1-phenyl-N-(pyridine-2-yl methylene) ethanamine, which share structural similarities with this compound, showcasing its potential application in the field of hydrogenation reactions (Kumah et al., 2019).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “2-[4-(3-Methylbutoxy)phenyl]ethanamine” can provide detailed safety and hazard information . It’s important to handle all chemicals with appropriate safety measures.

Properties

IUPAC Name

2-[4-(3-methylbutoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-11(2)8-10-15-13-5-3-12(4-6-13)7-9-14/h3-6,11H,7-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPITIFPCVNRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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